

# Spectroscopic Analysis of 1,2-Dimethoxy-4,5-dinitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: **1,2-Dimethoxy-4,5-dinitrobenzene**

Cat. No.: **B014551**

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This technical guide provides a detailed overview of the spectroscopic data for **1,2-Dimethoxy-4,5-dinitrobenzene** (CAS No: 3395-03-7), a yellow crystalline solid often utilized as a starting material in the synthesis of various organic compounds.<sup>[1][2]</sup> The following sections present available mass spectrometry and infrared spectroscopy data, along with standardized experimental protocols for acquiring such spectra. While extensive searches were conducted, experimental Nuclear Magnetic Resonance (NMR) data for this specific compound was not readily available in the reviewed literature. Therefore, a predictive analysis of the expected NMR signals is provided.

## Spectroscopic Data

The quantitative spectroscopic data for **1,2-Dimethoxy-4,5-dinitrobenzene** is summarized in the tables below.

## Mass Spectrometry Data

The mass spectrum of **1,2-Dimethoxy-4,5-dinitrobenzene** is characterized by a distinct molecular ion peak and several key fragments. The data presented here is compiled from the NIST WebBook and PubChem databases.<sup>[1][3][4]</sup>

m/z	Relative Intensity	Assignment
228	Major Peak	$[M]^+$ (Molecular Ion)
136	High	$[M - NO_2 - OCH_3]^+$
93	Moderate	$[C_6H_5O]^+$
50	Low	$C_4H_2^+$
30	Low	$NO^+$

## Infrared (IR) Spectroscopy Data

The following table details the significant absorption bands observed in the FTIR spectrum of **1,2-Dimethoxy-4,5-dinitrobenzene**, as analyzed from the spectrum available on the NIST WebBook.<sup>[3]</sup> The assignments are based on characteristic vibrational frequencies for the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Weak	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch (Methoxy)
~1600	Medium	Aromatic C=C Stretch
~1520	Strong	Asymmetric NO <sub>2</sub> Stretch
~1340	Strong	Symmetric NO <sub>2</sub> Stretch
~1270	Strong	Aryl Ether C-O Stretch
~1020	Medium	Aliphatic Ether C-O Stretch

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest literature review, specific experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **1,2-Dimethoxy-4,5-dinitrobenzene** has not been published. However, based on the molecular structure, the following signals can be predicted:

- $^1\text{H}$  NMR: Two types of proton signals are expected. A singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methoxy groups. The aromatic protons would likely appear in the downfield region ( $\delta$  7.0-8.0 ppm) due to the deshielding effect of the nitro groups. The methoxy protons would be expected in the upfield region ( $\delta$  3.5-4.0 ppm).
- $^{13}\text{C}$  NMR: Four distinct signals are anticipated in the proton-decoupled  $^{13}\text{C}$  NMR spectrum. Two signals for the aromatic carbons (one for the carbons bearing the methoxy groups and one for the carbons with the nitro groups), and one signal for the carbons of the methoxy groups. The carbon atoms attached to the nitro groups would be the most deshielded.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a solid aromatic nitro compound.

- Sample Preparation:
  - Weigh approximately 10-20 mg of **1,2-Dimethoxy-4,5-dinitrobenzene**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment.

- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Use the same sample and instrument setup.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
  - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase correct the spectra.
  - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

This section describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods for obtaining an IR spectrum of a solid sample.

- Attenuated Total Reflectance (ATR):
  - Ensure the ATR crystal is clean.
  - Record a background spectrum.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Record the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

- Potassium Bromide (KBr) Pellet:
  - Grind a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) in an agate mortar and pestle.
  - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
  - Place the pellet in the sample holder of the FTIR spectrometer.
  - Record the spectrum.

## Mass Spectrometry (GC-MS)

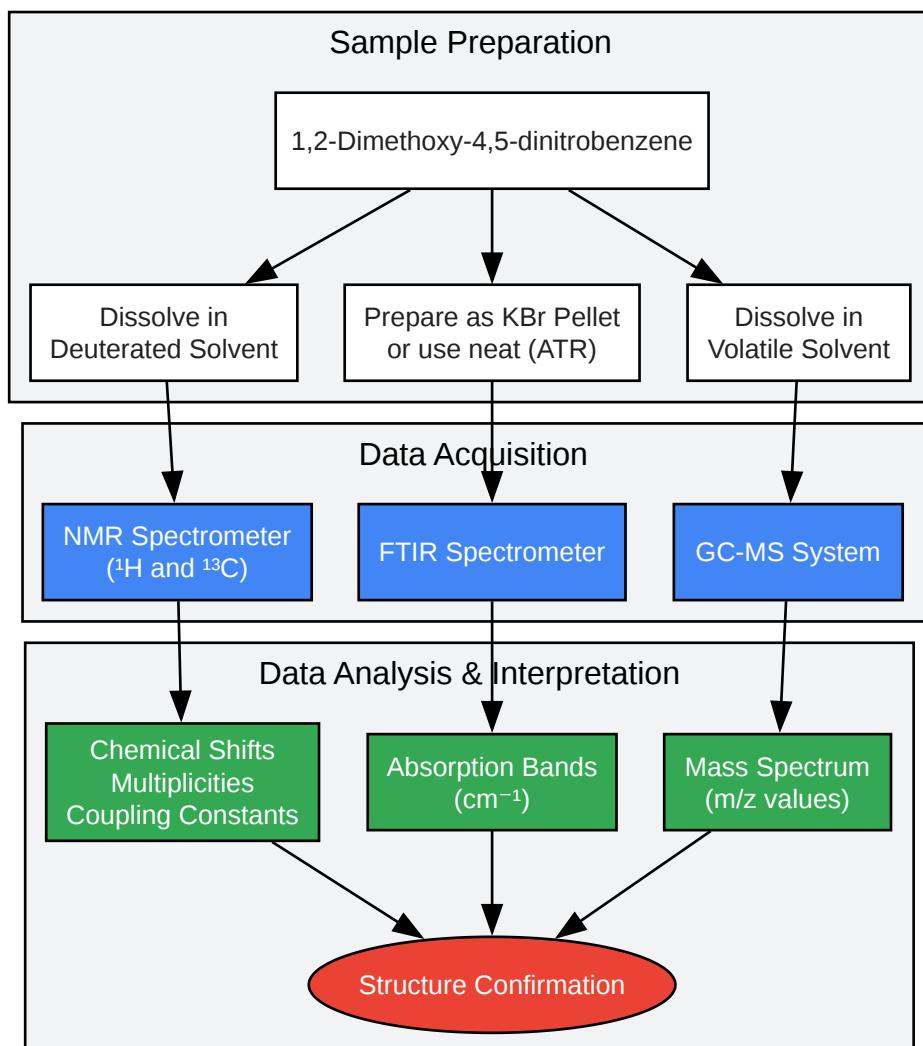
The following is a general protocol for the analysis of an aromatic compound using Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Preparation:
  - Prepare a dilute solution of **1,2-Dimethoxy-4,5-dinitrobenzene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC-MS System and Conditions:
  - Gas Chromatograph: Use a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
  - Injection: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC inlet, typically in splitless mode for trace analysis or with an appropriate split ratio for more concentrated samples.
  - Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min) to ensure separation of components.
  - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Detector: An electron multiplier is typically used.
- Data Analysis:
  - Identify the peak corresponding to **1,2-Dimethoxy-4,5-dinitrobenzene** in the total ion chromatogram.
  - Analyze the mass spectrum of this peak to identify the molecular ion and the fragmentation pattern.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a known compound like **1,2-Dimethoxy-4,5-dinitrobenzene**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 1,2-Dimethoxy-4,5-dinitrobenzene [webbook.nist.gov]

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